molecular formula C4H9ClO2 B148824 1-Chloro-3-methoxypropan-2-ol CAS No. 4151-97-7

1-Chloro-3-methoxypropan-2-ol

Cat. No.: B148824
CAS No.: 4151-97-7
M. Wt: 124.56 g/mol
InChI Key: FOLYKNXDLNPWGC-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9ClO2. It is a clear, faintly yellow oily liquid with a molecular weight of 124.57 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Chloro-3-methoxypropan-2-ol plays a significant role in biochemical reactions. It is involved in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, which exhibits excellent antiviral activity against herpes simplex virus type 1 . The compound interacts with various enzymes and proteins during its biochemical processes. For instance, it is known to interact with enzymes involved in the synthesis of antiviral agents, facilitating the formation of active compounds that inhibit viral replication .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in antiviral responses, enhancing the cell’s ability to combat viral infections . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit viral polymerases, preventing the replication of viral DNA . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to the upregulation of antiviral genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that this compound can have sustained effects on cellular function, maintaining its antiviral activity over extended periods . Its stability and efficacy may decrease over time if not stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits viral replication . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased antiviral activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . The compound can affect metabolic flux by altering the levels of specific metabolites within the cell . For example, it can increase the production of antiviral metabolites, enhancing the cell’s ability to combat viral infections .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization within the cell . The compound can accumulate in specific tissues, where it exerts its antiviral effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . This subcellular localization is crucial for its antiviral activity, as it ensures the compound reaches its target sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxypropan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 3-methoxypropan-1-ol. This process is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

    Substitution Reaction: 3-Methoxypropan-2-ol.

    Oxidation Reaction: 3-Methoxypropan-2-one.

Comparison with Similar Compounds

  • 3-Chloro-1-methoxypropan-2-ol
  • 3-Chloro-2-hydroxypropyl methyl ether
  • 2-Chloro-1-methoxypropane

Comparison: 1-Chloro-3-methoxypropan-2-ol is unique due to its specific substitution pattern, which allows for selective reactions in synthetic chemistry. Compared to 3-chloro-1-methoxypropan-2-ol, it has a different reactivity profile due to the position of the chlorine atom. This makes it more suitable for certain applications, such as the synthesis of specific pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

1-chloro-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLYKNXDLNPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308186
Record name 1-Chloro-3-methoxy-2-propanol
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4151-97-7
Record name 1-Chloro-3-methoxy-2-propanol
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Record name 1-Chloro-3-methoxypropan-2-ol
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Record name 4151-97-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-chloro-3-methoxy-2-propanol used as an internal standard for analyzing 3-MCPD and 1,3-DCP?

A: 1-chloro-3-methoxy-2-propanol (CMP) is chemically similar to the analytes of interest, 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP). This similarity leads to comparable behavior during the extraction and analysis process, making it a suitable internal standard. [] Using an internal standard like CMP improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis. []

Q2: What are the advantages of using the described method with 1-chloro-3-methoxy-2-propanol for analyzing 3-MCPD and 1,3-DCP in food contact materials?

A: The method utilizing 1-chloro-3-methoxy-2-propanol as an internal standard offers high sensitivity, achieving a low limit of detection (LOD) and limit of quantification (LOQ) of 0.4 µg/L and 1.2 µg/L, respectively, for both 3-MCPD and 1,3-DCP. [] This high sensitivity allows for quantification below the legal limits, making it suitable for quality control and regulatory compliance testing of food contact materials. []

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